molecular formula C18H19N3O3S3 B2565398 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 941899-75-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2565398
CAS No.: 941899-75-8
M. Wt: 421.55
InChI Key: QFYPMVQRAJOQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core substituted with an ethyl group at position 4 and a 1,1-dioxide moiety, linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further substituted with a 3-(methylthio)phenyl group. This structure combines electron-withdrawing (dioxide) and lipophilic (ethyl, methylthio) substituents, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYPMVQRAJOQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₉H₂₁N₃O₄S₂
  • Molecular Weight : 419.5 g/mol
  • Key Functional Groups : Acetamide, thiadiazine core, and ethyl substituent.

The structural attributes contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine framework exhibit a range of antimicrobial properties. Preliminary studies suggest that this specific compound may demonstrate:

  • Inhibition of bacterial growth : The compound has been tested against various pathogenic bacteria, showing significant efficacy in inhibiting their growth.
  • Antifungal properties : Similar derivatives have shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.
Activity Type Mechanism Reference
AntibacterialEnzyme inhibition
AntifungalCell membrane disruption

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes:

  • Acetylcholinesterase Inhibition : Studies on similar thiadiazine derivatives have shown superior efficacy against acetylcholinesterase compared to conventional drugs. This suggests that the compound may also inhibit this enzyme effectively.
Enzyme Target Inhibition Type Efficacy Comparison
AcetylcholinesteraseCompetitiveHigher than reference drugs
Alkaline phosphataseNon-competitiveSignificant inhibition observed

Antiviral Activity

Some derivatives of thiadiazines have been evaluated for their antiviral properties:

  • HIV Inhibition : The compound may exhibit antiviral activity against HIV strains based on structural similarities with other effective compounds tested in vitro.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors could lead to modulation of neurotransmission.
  • Enzyme Interaction : The ability to inhibit specific enzymes suggests a mechanism that could be beneficial in treating conditions characterized by enzyme dysregulation.

Case Studies

Several studies have focused on related compounds within the same chemical class:

  • A study assessed the anticancer properties of related thiadiazine derivatives against various cancer cell lines (BHK-21 and H157), demonstrating promising results in inhibiting cell proliferation.
  • Another investigation highlighted the anti-inflammatory effects of similar compounds in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Biological Activities

Research indicates that 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that compounds with a similar structural framework demonstrate antimicrobial effects against various pathogens. The mechanism of action is believed to involve:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research suggests it may induce apoptosis in cancer cells through:

  • Interaction with specific molecular targets.
  • Modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of thiadiazine derivatives, including this compound. Results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in certain assays.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound induced significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Flexibility : The 3-(methylthio)phenyl group balances lipophilicity and steric bulk, contrasting with polar sulfamoyl groups in , which may favor solubility but reduce membrane penetration .
  • Synthetic Feasibility : While direct data on the target compound’s synthesis is lacking, analogous reactions (e.g., thiol-ether coupling in ) suggest moderate-to-high yields are achievable with optimized conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzo[e][1,2,4]thiadiazine derivatives. For example, a common approach includes:

Thiadiazine Core Formation : Reacting 4-ethylbenzo[e][1,2,4]thiadiazine-1,1-dioxide with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to introduce the thiol group .

Thioether Linkage : Coupling the thiol intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3-(methylthio)aniline in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Characterization : Intermediates are validated via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 2.5–3.0 ppm for methylthio groups), FT-IR (C=O stretch at ~1650–1700 cm1^{-1}), and mass spectrometry (e.g., [M+H]+ peaks) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substituent positions (e.g., ethyl groups at δ 1.2–1.4 ppm) and sulfur oxidation states via 33S^{33} \text{S} NMR .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis to verify stoichiometry (e.g., C%: 52.3, H%: 4.8) .

Q. Which preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
  • Antioxidant Activity : DPPH radical scavenging assays (IC50_{50} values) and lipid peroxidation inhibition in rat liver homogenates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the ethyl group (C4 position) and methylthio moiety (aryl ring) to assess impacts on potency. For example:
  • Replace ethyl with bulkier groups (e.g., isopropyl) to enhance lipophilicity and membrane penetration .
  • Substitute methylthio with electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like bacterial DNA gyrase or human kinases .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Dose-Response Validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
  • Metabolic Stability Checks : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .

Q. How can computational chemistry (e.g., DFT, molecular dynamics) elucidate its mechanism of action?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfur atoms with high Fukui indices) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., 50 ns simulations in GROMACS) to analyze hydrogen bonding and hydrophobic interactions over time .

Q. What methodologies are effective for studying its pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : LC-MS/MS to identify phase I/II metabolites in rat plasma .
  • In Vivo Studies : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 12 h for pharmacokinetic modeling (non-compartmental analysis) .

Methodological Challenges & Solutions

Q. How to address low yields during the thioether coupling step?

  • Advanced Optimization :

  • Catalyst Screening : Test Pd(OAc)2_2 or CuI in DMF at 100°C to accelerate coupling .
  • Solvent Effects : Compare DMSO (polar aprotic) vs. THF (low polarity) to balance reactivity and byproduct formation .
  • Design of Experiments (DoE) : Use a 32^2 factorial design to optimize temperature (60–100°C) and molar ratios (1:1 to 1:1.5) .

Q. What strategies validate target engagement in cellular assays?

  • Advanced Techniques :

  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated cells (37–65°C) to confirm compound-induced stabilization of putative targets .
  • Knockdown/Rescue Experiments : Use siRNA to silence target genes (e.g., gyrB) and assess reversal of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.